

An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties

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Compound of Interest

Compound Name: *Regadenoson*

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Introduction

Regadenoson, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and highly selective A₂A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism of action centers on the specific activation of A₂A adenosine receptors, which are predominantly located on the smooth muscle cells of coronary arteries, leading to significant vasodilation and a transient increase in coronary blood flow that mimics the physiological effects of exercise.[3][6] The selectivity of **Regadenoson** for the A₂A receptor subtype minimizes the off-target effects often associated with less selective adenosine agonists like adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological profile of **Regadenoson**. It includes detailed experimental protocols for key assays used in its characterization and presents quantitative data in a structured format for ease of reference.

Chemical and Physical Properties

Regadenoson is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is

typically an off-white to beige powder.[10][11][12]

Table 1: Chemical Identification and Properties

Property	Value	Reference(s)
Chemical Name	Adenosine, 2-[4- [(methylamino)carbonyl]-1H- pyrazol-1-yl]-	[7][8]
Molecular Formula	C ₁₅ H ₁₈ N ₈ O ₅ (anhydrous)	[7][11][13]
C ₁₅ H ₁₈ N ₈ O ₅ • H ₂ O (monohydrate)	[5][9][14]	
Molecular Weight	390.35 g/mol (anhydrous)	[7][11][13]
408.37 g/mol (monohydrate)	[5][14]	
CAS Number	313348-27-5 (anhydrous)	[11][13]
875148-45-1 (monohydrate)	[9]	
Appearance	Off-white solid / White to beige powder	[10][11][12]
Solubility	DMSO: ~2 mg/mL	[11][12]
Water: Insoluble	[15]	
Storage (Powder)	-20°C	[11][12]

Pharmacological Properties

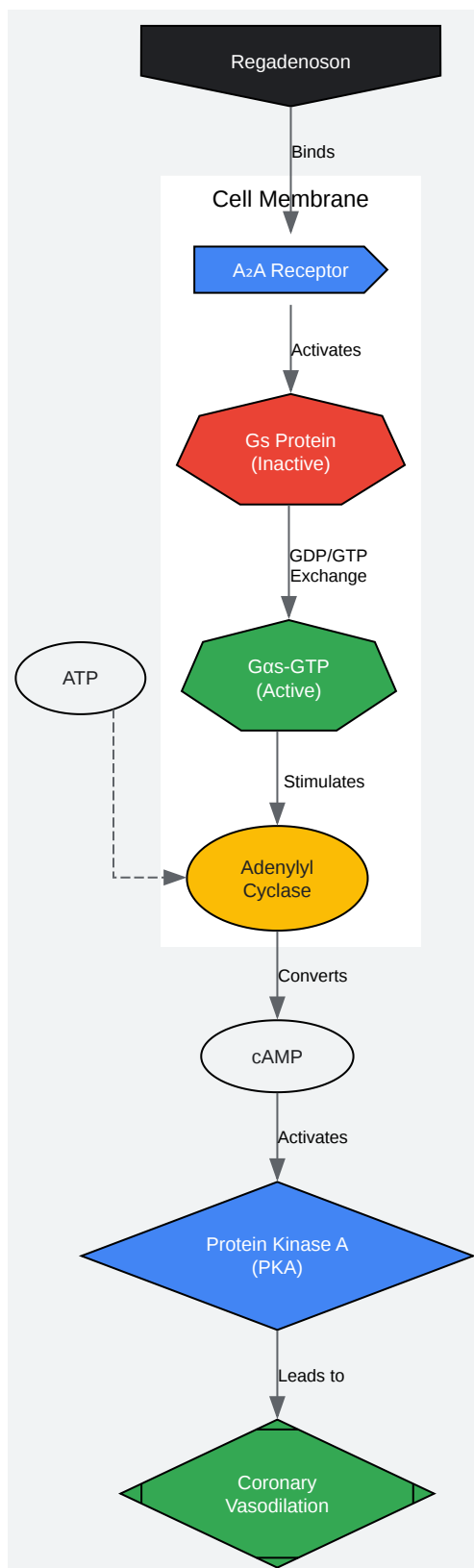
Regadenoson's pharmacological activity is defined by its interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs).

Mechanism of Action

Regadenoson is a low-affinity agonist for the A_{2A} adenosine receptor.[2][7][9] The A_{2A} receptor is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

- Receptor Binding: **Regadenoson** binds to the extracellular domain of the A_{2A} receptor.[6]

- **G-Protein Activation:** This binding induces a conformational change in the receptor, activating the Gs protein. The Gs protein releases GDP, binds GTP, and its α -subunit ($G_{\alpha s}$) dissociates.[\[6\]](#)
- **Adenylyl Cyclase Stimulation:** The activated $G_{\alpha s}$ -GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[\[3\]](#)[\[6\]](#)
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[\[3\]](#)[\[6\]](#)
- **Protein Kinase A (PKA) Activation:** Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[\[3\]](#)[\[6\]](#)
- **Downstream Effects:** PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle, leading to coronary vasodilation.[\[3\]](#)[\[6\]](#)



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Caption: Regadenoson-A₂A Receptor Signaling Pathway.

Receptor Selectivity

A key pharmacological feature of **Regadenoson** is its high selectivity for the A₂A receptor subtype over other adenosine receptors, which contributes to its favorable side-effect profile compared to non-selective agonists.^{[1][16]}

Table 2: Regadenoson Binding Affinity (K_i) for Human Adenosine Receptors

Receptor Subtype	Binding Affinity (K _i)	Reference(s)
A ₂ A	≈ 1.3 μM	^{[2][7][8][17]}
290 nM	^[15]	
A ₁	> 16.5 μM (>10-fold lower affinity vs A ₂ A)	^{[2][7][8][17]}
A ₂ B	Weak, if any, affinity	^{[2][7][8][17]}
A ₃	Weak, if any, affinity	^{[2][7][8][17]}

Pharmacodynamics

The primary pharmacodynamic effect of **Regadenoson** is a rapid, dose-dependent increase in coronary blood flow (CBF).^{[2][7][18]} In clinical studies, a standard 0.4 mg intravenous dose of **Regadenoson** caused the average peak velocity of coronary blood flow to more than double from baseline within 30 seconds.^{[7][17]} This hyperemic effect is sustained for a short duration, decreasing to less than twice the baseline level within 10 minutes.^{[7][17]}

Pharmacokinetics

Regadenoson exhibits a multi-exponential plasma concentration-time profile, best characterized by a three-compartment model.^{[14][17]}

Table 3: Pharmacokinetic Parameters of Regadenoson

Parameter	Value	Reference(s)
Time to Peak Plasma Conc. (T_{max})	1 to 4 minutes	[17]
Initial Phase Half-Life ($t_{1/2\alpha}$)	~2 to 4 minutes	[17]
Intermediate Phase Half-Life ($t_{1/2\beta}$)	~30 minutes	[17]
Terminal Phase Half-Life ($t_{1/2\gamma}$)	~2 hours	[17]
Elimination	~57% excreted unchanged in urine	[14]

Experimental Protocols

The characterization of **Regadenoson**'s properties relies on standard in-vitro pharmacological assays.

Radioligand Binding Assay for Receptor Affinity

This competitive binding assay is the gold standard for determining the binding affinity (K_i) of an unlabeled compound like **Regadenoson** by measuring its ability to displace a known radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of **Regadenoson** for the A_2A adenosine receptor and assess its selectivity over other receptor subtypes (A_1 , A_2B , A_3).[10]

Methodology:

- Membrane Preparation: Cell membranes expressing a specific human adenosine receptor subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]
- Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected for the target receptor (e.g., [3H]-CGS 21680 or [3H]-ZM241385 for the A_2A receptor).[9][13][17]

- Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled **Regadenoson**.[\[10\]](#)[\[13\]](#)
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[\[6\]](#)[\[10\]](#)
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[\[6\]](#)[\[10\]](#)
- Data Analysis: The concentration of **Regadenoson** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression. The inhibition constant (K_i) is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[\[6\]](#)

cAMP Accumulation Assay for Functional Activity

This functional assay measures the biological consequence of A_2A receptor activation by quantifying the production of the second messenger, cAMP.[\[6\]](#)[\[10\]](#)

Objective: To determine the potency (EC_{50}) and efficacy of **Regadenoson** in stimulating cAMP production via the A_2A receptor.[\[10\]](#)

Methodology:

- Cell Culture: A suitable cell line stably expressing the human A_2A adenosine receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.[\[10\]](#)
- Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate.[\[1\]](#)[\[10\]](#)
- Agonist Stimulation: The cells are then stimulated with varying concentrations of **Regadenoson** for a defined period at 37°C.[\[6\]](#)

- Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular cAMP.[\[6\]](#)[\[10\]](#)
- cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[\[1\]](#)[\[18\]](#)
- Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the **Regadenoson** concentration. The EC₅₀ value, which represents the concentration of **Regadenoson** that produces 50% of the maximal response, is calculated using non-linear regression analysis.[\[10\]](#)



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Caption: General workflow for GPCR agonist characterization.

Conclusion

Regadenoson is a well-characterized, selective A₂A adenosine receptor agonist with a rapid onset and short duration of action. Its molecular properties and pharmacological profile make it an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays, such as radioligand binding and cAMP accumulation, are crucial for the discovery and development of new receptor agonists and for understanding the structure-activity relationships that govern their therapeutic potential. This guide provides foundational technical information to aid researchers and professionals in the field of drug development.

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